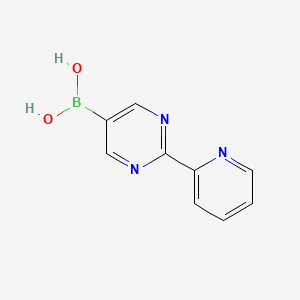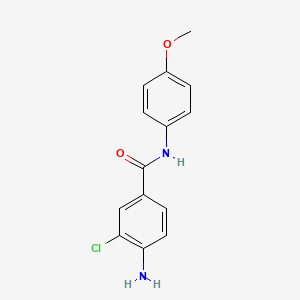
4-amino-3-chloro-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-chloro-N-(4-methoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro group, and a methoxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-chloro-N-(4-methoxyphenyl)benzamide typically involves the condensation of 4-amino-3-chlorobenzoic acid with 4-methoxyaniline. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through direct condensation of carboxylic acids and amines. This process can be enhanced by using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-chloro-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitrobenzamides, aminobenzamides, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-3-chloro-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-amino-3-chloro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-methoxyaniline
- 4-chlorobenzenamide, N-(4-methoxyphenyl)-
Uniqueness
4-amino-3-chloro-N-(4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
4-amino-3-chloro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-11-5-3-10(4-6-11)17-14(18)9-2-7-13(16)12(15)8-9/h2-8H,16H2,1H3,(H,17,18) |
InChI Key |
OZKMDISVTNTYDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090372.png)
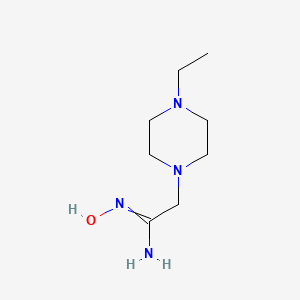
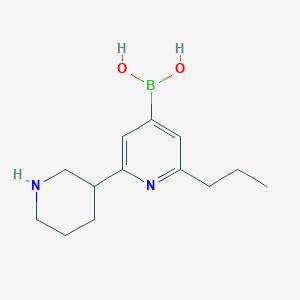
![[(4E,10E)-13,20-dihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,10,18,20-pentaen-9-yl] carbamate](/img/structure/B14090392.png)
![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)
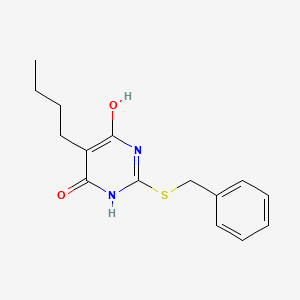
![3-({3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}methyl)benzoic acid](/img/structure/B14090417.png)
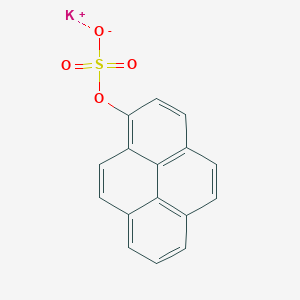
![tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B14090432.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090437.png)

![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)

